1,3,4-triphenyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2,4,5-triphenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c22-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23-24(21)18-14-8-3-9-15-18/h1-15H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDRZHGIKDVHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
While "1,3,4-triphenyl-1H-pyrazol-5-amine" is not directly discussed in the provided search results, the related compounds and derivatives give insight into its potential applications in scientific research:
Scientific Research Applications of Pyrazol-5-amine Derivatives
Pyrazol-5-amine and its derivatives, including 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine, are versatile compounds with significant applications across pharmaceutical development, agrochemistry, material science, biochemical research, and analytical chemistry . These compounds are crucial intermediates in synthesizing pharmaceutical agents, particularly anti-inflammatory and analgesic medications, and are also used in formulating agrochemicals for effective pesticides and herbicides . In material science, they are explored for creating advanced materials like polymers and coatings with improved thermal and mechanical properties . Furthermore, researchers utilize them in biochemical research to investigate enzyme inhibition and receptor binding, aiding in understanding biological processes and disease mechanisms . In analytical chemistry, they serve as standard reference materials, ensuring accuracy and reliability in chemical analysis and quality control processes .
Pharmaceutical Development
H-pyrazol-5-amine is a crucial intermediate in synthesizing various pharmaceutical agents, especially in developing anti-inflammatory and analgesic medications .
- Anti-inflammatory and Analgesic Activity: Pyrazole derivatives have demonstrated anti-inflammatory activity . For example, certain 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes have shown anti-inflammatory effects comparable to diclofenac sodium . Similarly, a pyrazole derivative characterized as N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline exhibited anti-inflammatory activity comparable to diclofenac sodium and celecoxib .
Agricultural Chemistry
3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine is used in formulating agrochemicals, contributing to creating effective pesticides and herbicides that enhance crop protection while minimizing environmental impact .
Material Science
The compound is explored for its potential in creating advanced materials, including polymers and coatings, which exhibit improved thermal and mechanical properties .
Biochemical Research
Researchers utilize it to investigate enzyme inhibition and receptor binding, aiding in the understanding of biological processes and disease mechanisms .
Analytical Chemistry
It is employed as a standard reference material in analytical methods, ensuring accuracy and reliability in chemical analysis and quality control processes .
Anti-Microbial Research
- Certain pyrazole derivatives exhibit anti-microbial activity . For instance, a novel 1,5-diaryl pyrazole has shown good activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia, with the aliphatic amide pharmacophore being crucial for its anti-microbial properties .
- Other pyrazole derivatives containing 2,4-disubstituted oxazol-5-one have demonstrated high activity against ampicillin and ketoconazole . Additionally, certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have shown promising anti-tubercular and anti-microbial properties .
Anti-Cancer Research
- Pyrazoline derivatives, closely related to pyrazol-5-amines, have shown potential in cancer treatment and prophylaxis for various cancers, including those of the brain, bone, lung, breast, colon, and prostate .
- Specific pyrazolo[1,5-a]pyrimidine conjugates have demonstrated anticancer activity against human colon, leukemia, and melanoma cancer cell lines .
Other Therapeutic Applications
- Pyrazoline derivatives exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties . They also act as cannabinoid CB1 receptor antagonists, antiepileptics, antitrypanosomals, and antivirals, among others .
- Amino-pyrazole-based compounds have been studied as active agents in different therapeutic areas, influencing LPS-induced glial inflammation and glutamate-induced oxidative neurotoxicity, suggesting their potential in treating neurological syndromes .
Chemical Reactions Analysis
Cyclocondensation with α-Oxoketene Dithioacetals (OKDTAs)
1,3,4-Triphenyl-1H-pyrazol-5-amine reacts with α-oxoketene dithioacetals (OKDTAs) under acid catalysis to form pyrazolo[3,4-b]pyridines. This reaction proceeds via:
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Acid-catalyzed condensation between the amino group and the carbonyl of the OKDTA.
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Tautomerization and cyclization to form the fused pyridine ring.
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Elimination of methanethiol (MeSH) to yield the aromatic product .
Example Reaction:
textThis compound + Ethyl 2,4-dioxo-4-phenylbutanoate → Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Conditions: Refluxing acetic acid (5–12 hours) .
Yield: 80–89% .
| OKDTA Type | Product Regiochemistry | Yield (%) | Reference |
|---|---|---|---|
| Aryl-substituted | Pyrazolo[3,4-b]pyridine | 85–89 | |
| Alkyl-substituted | Pyrazolo[1,5-a]pyrimidine | 77–82 |
Reaction with Enaminones
In acidic media, this compound undergoes cyclocondensation with enaminones to yield pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, depending on substitution patterns .
Mechanistic Pathway:
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Formation of an enaminone intermediate via nucleophilic attack.
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Cyclization between the pyrazole’s C-4 and the enaminone’s carbonyl group.
Example:
textThis compound + Enaminone (R = Ph) → Pyrazolo[3,4-b]pyridine derivatives
Conditions: Acetic acid with H₂SO₄ catalyst, reflux .
Yield: 77–85% .
Substitution Reactions
The amino group at the 5-position participates in nucleophilic substitution reactions. For example:
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Acylation: Reacts with acyl chlorides to form amides.
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Alkylation: Forms N-alkyl derivatives under basic conditions .
Limitations: Steric hindrance from the three phenyl groups reduces reactivity in bulky electrophiles.
Cycloaddition Reactions
While less common, the pyrazole core can engage in 1,3-dipolar cycloadditions with diazo compounds or alkynes under transition metal catalysis. This forms bicyclic or tricyclic systems .
Example:
textThis compound + Ethyl diazoacetate → Pyrazole-fused tetracyclic derivatives
Conditions: Zn(OTf)₂ catalyst, triethylamine .
Yield: ~89% .
Influence of Substituents on Reactivity
-
Electron-withdrawing groups (e.g., Cl, Br) on phenyl rings enhance electrophilic substitution rates .
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Steric bulk at the N(1) or C(3) positions directs regiochemistry during cyclocondensation .
Mechanistic Insights
The compound’s reactivity is governed by:
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Tautomerism: The amino group facilitates keto-enol tautomerism, critical for cyclization .
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Acid catalysis: Protonation of carbonyl groups increases electrophilicity, accelerating nucleophilic attack .
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Steric effects: Bulky substituents limit access to reactive sites, favoring specific regioisomers .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., –OCH₃ in ) increase solubility and stabilize charge distribution.
- Electron-withdrawing groups (e.g., –Cl in ) enhance electrophilic substitution reactivity.
- Steric effects : Bulky substituents (e.g., triphenyl in the target compound) may reduce reaction rates in cyclization or coupling steps.
Q & A
Q. What are the established synthetic routes for 1,3,4-triphenyl-1H-pyrazol-5-amine, and what key intermediates are involved?
Methodological Answer: The synthesis of pyrazole-5-amine derivatives typically involves multi-step routes:
Cyclization : Reacting hydrazines (e.g., phenylhydrazine) with β-keto esters or ketones to form the pyrazole core .
Functionalization : Introducing substituents via acylation, halogenation, or nucleophilic substitution. For example, thiourea intermediates are converted to tetrazol-5-amine regioisomers under halogenation .
Optimization : Key intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride are generated through formylation and oxidation steps .
Characterization : Confirming regiochemistry via X-ray crystallography (e.g., resolving positional isomerism in halogenated derivatives) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- X-ray Crystallography : Resolves positional isomerism and tautomeric forms. For example, highlights how tautomers (3-phenyl vs. 5-phenyl-1,2,4-triazol-amine) exhibit distinct dihedral angles (2.3° vs. 30.8°) .
- NMR/IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹ in IR) and monitors reaction progress .
- Elemental Analysis : Validates purity and stoichiometry, critical for energetic materials like nitro-pyrazole derivatives .
Key Consideration : Conflicting data (e.g., tautomerism) requires complementary techniques. For example, crystallography clarifies ambiguities from NMR when multiple isomers coexist .
Q. How does substitution on the pyrazole ring influence physicochemical properties?
Methodological Answer:
- Electron-Withdrawing Groups (NO₂, Cl) : Increase thermal stability (decomposition >250°C) and detonation velocity (e.g., 9364 m/s for HANTP-K salt) but reduce solubility .
- Aromatic Substituents (Ph, 4-MeO-Ph) : Enhance π-π stacking in crystals, improving crystallinity for structural studies .
- Amino Group Position : Tautomerism (e.g., 3- vs. 5-position) alters hydrogen-bonding networks, affecting biological activity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across substituted pyrazole-5-amine derivatives?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-methoxy vs. 4-chloro phenyl) and compare antimicrobial activity .
Statistical Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity trends.
Crystallographic Validation : Confirm if structural deviations (e.g., tautomerism) explain activity discrepancies .
Example : In , halogenated derivatives (1a-9a) showed variable antitubercular activity due to steric effects from ortho-substituents .
Q. How can computational methods predict thermal stability and detonation performance of nitro-pyrazole derivatives?
Methodological Answer:
Density Functional Theory (DFT) : Calculate heats of formation (HOF) using Gaussian software. HANTP salts have HOFs up to 1275 kJ/mol, correlating with detonation pressure (37.4 GPa) .
EXPLO5 Simulations : Input crystallographic densities (1.61–2.92 g/cm³) and HOFs to estimate detonation velocity (8264–9364 m/s) .
Thermogravimetric Analysis (TGA) : Validate predicted decomposition temperatures (171–270°C) against experimental data .
Q. What challenges arise in regioselective synthesis of multi-substituted derivatives, and how are they mitigated?
Methodological Answer:
- Challenge : Competing reaction pathways (e.g., N1 vs. N2 alkylation) lead to regioisomeric mixtures.
- Solutions :
Case Study : achieved regioselective cyclization using POCl₃ at 120°C to form oxadiazoles without byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
